Navigating the Synthesis and Application of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine: A Technical Guide
Navigating the Synthesis and Application of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Core Chemical Identity and Properties
1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine belongs to a class of compounds that are pivotal as building blocks in the synthesis of complex pharmaceutical agents. The structure features a bromopyridine moiety, a common electrophilic component in cross-coupling reactions, linked via a methylene bridge to a 4-methylpiperazine group, a prevalent scaffold in drug design known to enhance solubility and bioavailability.
Table 1: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Source/Basis |
| CAS Number | Not assigned in public databases | N/A |
| Closest Analog CAS | 364794-55-8 (3-yl isomer) | [1] |
| Molecular Formula | C₁₁H₁₆BrN₃ | Calculated |
| Molecular Weight | 270.17 g/mol | Calculated |
| Appearance | Likely an oil or low-melting solid | Inferred from analogs |
| Solubility | Soluble in organic solvents like DCM, MeOH, and DMSO | General chemical principles |
| Storage | Store in a cool, dry place under an inert atmosphere | Standard for bromo-aromatics |
Strategic Synthesis Pathways
The synthesis of 1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine can be approached through two primary, reliable routes: direct N-alkylation or reductive amination. The choice between these pathways often depends on the availability of starting materials and desired scale.
Pathway A: Direct N-Alkylation
This is a classical and straightforward approach involving the reaction of a suitable haloalkylpyridine with 1-methylpiperazine. The key challenge lies in the synthesis of the electrophilic precursor, 2-bromo-6-(chloromethyl)pyridine.
Caption: N-Alkylation synthetic workflow.
Experimental Protocol: Synthesis via N-Alkylation
Step 1: Synthesis of 2-Bromo-6-(chloromethyl)pyridine [2]
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To a solution of 2-bromo-6-(hydroxymethyl)pyridine (1.0 equiv) in dichloromethane (DCM), add cyanuric chloride (1.02 equiv) dissolved in dimethylformamide (DMF).
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Allow the reaction to stir at room temperature overnight.
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Quench the reaction with deionized water and separate the organic layer.
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Extract the aqueous layer with DCM (3x).
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Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the product.
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Causality: This method is favored over using thionyl chloride (SOCl₂) to avoid potential over-chlorination and the production of toxic SO₂ gas, making it a more controlled and safer option for producing the key intermediate[2].
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Step 2: N-Alkylation with 1-Methylpiperazine
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Dissolve 2-bromo-6-(chloromethyl)pyridine (1.0 equiv) and 1-methylpiperazine (1.1 equiv) in acetonitrile.
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Add a mild base, such as potassium carbonate (2.0 equiv), to the mixture.
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Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
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Cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
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Purify the crude product by column chromatography on silica gel to obtain the final compound.
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Trustworthiness: This self-validating system relies on the nucleophilicity of the secondary amine of 1-methylpiperazine displacing the chloride. The progress can be easily monitored, and purification by chromatography ensures the isolation of the pure product.
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Pathway B: Reductive Amination
This elegant one-pot reaction involves the formation of an iminium ion intermediate from 6-bromopyridine-2-carboxaldehyde and 1-methylpiperazine, which is then reduced in situ.
Caption: Reductive amination synthetic workflow.
Experimental Protocol: Synthesis via Reductive Amination [3][4]
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Dissolve 6-bromopyridine-2-carboxaldehyde (1.0 equiv) and 1-methylpiperazine (1.1 equiv) in a suitable solvent such as dichloromethane or methanol.
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If using methanol, the addition of 4 Å molecular sieves is recommended to facilitate imine formation[4].
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Add a reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is a common choice for its mildness and selectivity. Alternatively, pyridine-borane can be used[4].
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Stir the reaction at room temperature for 16-24 hours.
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Quench the reaction carefully with an aqueous solution (e.g., saturated NaHCO₃).
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Extract the product with an organic solvent, dry the combined organic layers, and concentrate.
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Purify by column chromatography.
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Expertise & Experience: Reductive amination is often preferred in modern drug discovery for its operational simplicity and high functional group tolerance. The choice of a mild reducing agent like NaBH(OAc)₃ prevents the reduction of the aldehyde starting material and is selective for the iminium ion[3].
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Applications in Drug Discovery and Development
The 1-((bromopyridin-2-yl)methyl)-4-methylpiperazine scaffold is a valuable intermediate for creating diverse chemical libraries for high-throughput screening. The bromine atom serves as a versatile handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents to explore the chemical space around the core structure.
The piperazine moiety is a well-established "privileged scaffold" in medicinal chemistry, frequently found in drugs targeting the central nervous system (CNS), as well as in antiviral, and anticancer agents[5][6][7]. Its presence can improve the pharmacokinetic properties of a molecule, such as aqueous solubility and metabolic stability.
Caption: Application in diversity-oriented synthesis.
Analytical Characterization
While experimental data for the target molecule is not available, we can predict the key analytical signatures based on its structure and data from related compounds.
Table 2: Predicted Analytical Data
| Technique | Predicted Observations |
| ¹H NMR | - Aromatic protons on the pyridine ring (3H, ~7.0-8.0 ppm).- A singlet for the methylene bridge protons (-CH₂-, 2H, ~3.6 ppm).- Multiple signals for the piperazine ring protons (8H, ~2.3-2.6 ppm).- A singlet for the methyl group protons (-CH₃, 3H, ~2.2 ppm). |
| ¹³C NMR | - Aromatic carbons (~120-160 ppm).- Methylene bridge carbon (~60-65 ppm).- Piperazine carbons (~45-55 ppm).- Methyl carbon (~46 ppm). |
| Mass Spec (ESI+) | Predicted [M+H]⁺ at m/z 270.06 and 272.06 in a ~1:1 ratio due to the isotopic pattern of Bromine. |
Conclusion
1-((6-Bromopyridin-2-yl)methyl)-4-methylpiperazine represents a strategically important building block for the synthesis of novel compounds in pharmaceutical research. Its synthesis is achievable through robust and well-established chemical transformations, offering flexibility to synthetic chemists. The combination of a reactive bromo-handle for diversification and a pharmacologically relevant methylpiperazine core makes this compound and its analogs highly valuable for the development of next-generation therapeutics.
References
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Hörner, M., & Weigand, W. (2021). Facile Synthesis and Characterization of a Bromine-Substituted (Chloromethyl)Pyridine Precursor towards the Immobilization of Biomimetic Metal Ion Chelates on Functionalized Carbons. Molbank, 2021(3), M1261. [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Effects of structural modifications on the metal binding, anti-amyloid activity, and cholinesterase inhib. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. [Link]
-
Pharmaffiliates. (n.d.). CAS No : 1231930-25-8 | Product Name : 1-((6-Bromopyridin-3-yl)methyl)-4-ethylpiperazine. [Link]
-
Mitoraj, D., et al. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Catalysts, 13(2), 416. [Link]
-
Bomann, M. D., et al. (1994). A Mild, Pyridine-Borane-Based Reductive Amination Protocol. Journal of Organic Chemistry, 59(20), 5995-5996. [Link]
-
Patel, R. J., et al. (2014). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica, 6(2), 249-256. [Link]
-
Suyama, T., et al. (2009). Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. Drug Metabolism and Disposition, 37(9), 1896-1902. [Link]
- Google Patents. (1994).
-
MDPI. (2022). Synthesis of MAPA Reagents and 2-Alkyl(aryl)aminopyridines from 2-Bromopyridine Using the Goldberg Reaction. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. [Link]
-
MDPI. (2023). 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. [Link]
Sources
- 1. 364794-55-8|1-((6-Bromopyridin-3-yl)methyl)-4-methylpiperazine|BLD Pharm [bldpharm.com]
- 2. mdpi.com [mdpi.com]
- 3. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 4. sciencemadness.org [sciencemadness.org]
- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (6-Bromopyridin-2-yl)methanamine | 188637-63-0 [sigmaaldrich.com]
- 7. mdpi.com [mdpi.com]
